molecular formula C8H8ClNO2S B569067 (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone CAS No. 1341527-09-0

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone

Cat. No.: B569067
CAS No.: 1341527-09-0
M. Wt: 217.667
InChI Key: FCVRTRIBVGXFTB-UHFFFAOYSA-N
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Description

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone is a synthetic organic compound that features a thienyl group substituted with a chlorine atom and a hydroxy-azetidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone typically involves the following steps:

    Formation of the Thienyl Intermediate: The starting material, 2-thiophenecarboxylic acid, is chlorinated using thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride.

    Azetidinyl Group Introduction: The 5-chloro-2-thiophenecarbonyl chloride is then reacted with 3-hydroxyazetidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (5-Chloro-2-thienyl)(3-oxo-1-azetidinyl)methanone.

    Reduction: Formation of (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanol.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone involves its interaction with specific molecular targets. The hydroxy-azetidinyl group may interact with enzymes or receptors, modulating their activity. The thienyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-thienyl)(3-hydroxy-1-pyrrolidinyl)methanone: Similar structure but with a pyrrolidinyl group instead of an azetidinyl group.

    (5-Chloro-2-thienyl)(3-hydroxy-1-piperidinyl)methanone: Similar structure but with a piperidinyl group instead of an azetidinyl group.

Uniqueness

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(12)10-3-5(11)4-10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVRTRIBVGXFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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